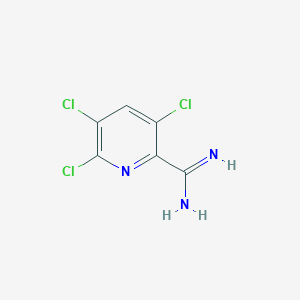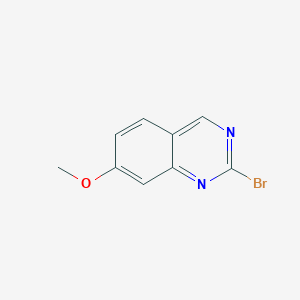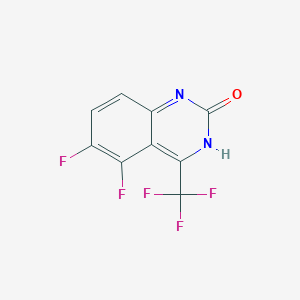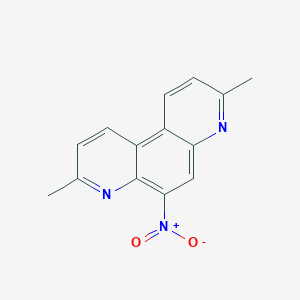
3,8-Dimethyl-5-nitro-4,7-phenanthroline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8-Dimethyl-5-nitro-4,7-phenanthroline is a derivative of phenanthroline, a heterocyclic organic compound. Phenanthroline compounds are known for their ability to form strong complexes with metal ions, making them valuable in various chemical applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dimethyl-5-nitro-4,7-phenanthroline typically involves the nitration of 3,8-dimethyl-4,7-phenanthroline. This process can be achieved using nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions must be carefully controlled to ensure the selective nitration at the 5-position .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions: 3,8-Dimethyl-5-nitro-4,7-phenanthroline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The methyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonic acids.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3,8-dimethyl-5-amino-4,7-phenanthroline .
Applications De Recherche Scientifique
3,8-Dimethyl-5-nitro-4,7-phenanthroline has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,8-Dimethyl-5-nitro-4,7-phenanthroline involves its interaction with metal ions. The compound can chelate metal ions, forming stable complexes that can participate in various chemical reactions. In biological systems, these complexes can interfere with metal-dependent enzymes and processes, leading to antimicrobial effects . The nitro group also plays a role in its activity, as it can be reduced to form reactive intermediates that further enhance its biological effects .
Comparaison Avec Des Composés Similaires
1,10-Phenanthroline: A parent compound with similar chelating properties but lacks the additional functional groups that enhance reactivity.
4,7-Dimethyl-1,10-phenanthroline: Similar structure but without the nitro group, leading to different chemical and biological properties.
5-Nitro-1,10-phenanthroline: Contains a nitro group but lacks the methyl groups, affecting its overall reactivity and applications.
Uniqueness: The presence of these groups allows for more diverse chemical reactions and interactions with metal ions, making it a versatile compound for research and industrial applications .
Propriétés
Numéro CAS |
116142-49-5 |
|---|---|
Formule moléculaire |
C14H11N3O2 |
Poids moléculaire |
253.26 g/mol |
Nom IUPAC |
3,8-dimethyl-5-nitro-4,7-phenanthroline |
InChI |
InChI=1S/C14H11N3O2/c1-8-3-5-10-11-6-4-9(2)16-14(11)13(17(18)19)7-12(10)15-8/h3-7H,1-2H3 |
Clé InChI |
LWMNAZAATBKOHD-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC(=C3C(=C2C=C1)C=CC(=N3)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-([2,2'-Bithiophen]-3-yl)hexanoic acid](/img/structure/B13135303.png)
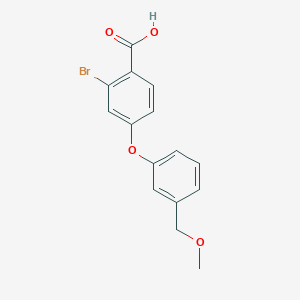
![2,2'-Dimethyl-[1,1'-bianthracene]-9,9'(10H,10'H)-dione](/img/structure/B13135307.png)

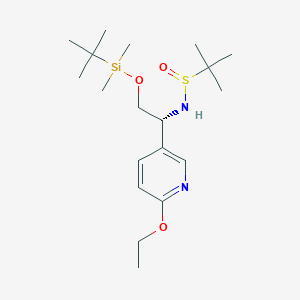
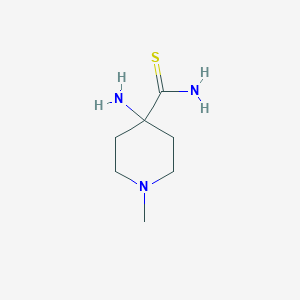
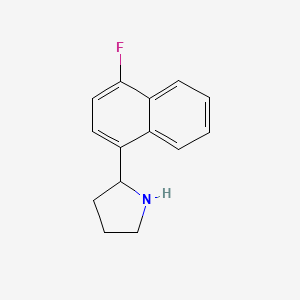
![3-chloro-N-[4-chloro-2-[(5-chloropyridin-2-yl)carbamoyl]-6-methoxyphenyl]-4-[[2-(methylamino)imidazol-1-yl]methyl]thiophene-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B13135346.png)
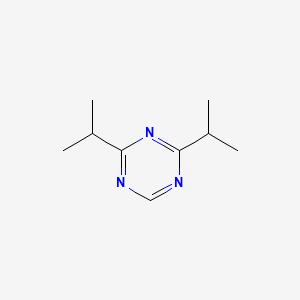
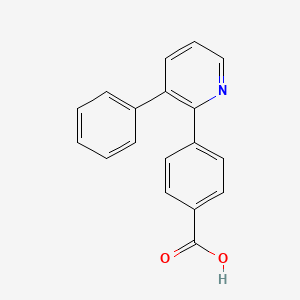
![Benzylspiro[indoline-3,4'-piperidine]-1'-carboxylateoxalate](/img/structure/B13135370.png)
